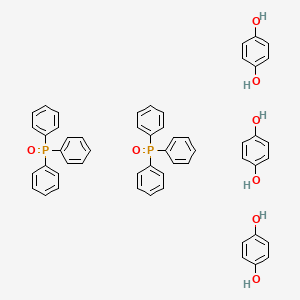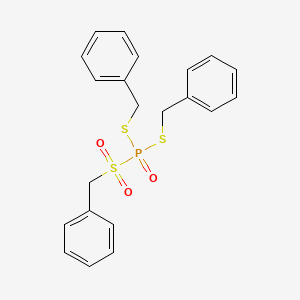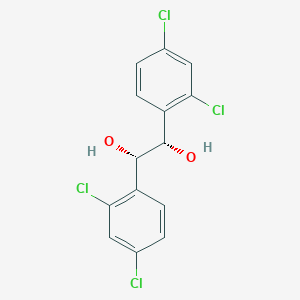
1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1S,2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1S,2S)- is a chemical compound with the molecular formula C14H10Cl4O2 and a molecular weight of 352.04 g/mol . This compound is characterized by the presence of two 2,4-dichlorophenyl groups attached to a 1,2-ethanediol backbone, and it exists in the (1S,2S)-stereoisomeric form .
Méthodes De Préparation
The synthesis of 1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1S,2S)- typically involves the reaction of 2,4-dichlorobenzaldehyde with ethylene glycol under acidic or basic conditions to form the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Analyse Des Réactions Chimiques
1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1S,2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones under strong oxidizing conditions.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The dichlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1S,2S)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1S,2S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1S,2S)- can be compared with similar compounds such as:
1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1R,2R)-: The (1R,2R)-stereoisomer of the compound.
1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1R,2S)-: The (1R,2S)-stereoisomer of the compound.
1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1S,2R)-: The (1S,2R)-stereoisomer of the compound.
The uniqueness of 1,2-Ethanediol, 1,2-bis(2,4-dichlorophenyl)-, (1S,2S)- lies in its specific stereochemistry, which can influence its chemical reactivity and biological activity .
Propriétés
Numéro CAS |
671808-87-0 |
|---|---|
Formule moléculaire |
C14H10Cl4O2 |
Poids moléculaire |
352.0 g/mol |
Nom IUPAC |
(1S,2S)-1,2-bis(2,4-dichlorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C14H10Cl4O2/c15-7-1-3-9(11(17)5-7)13(19)14(20)10-4-2-8(16)6-12(10)18/h1-6,13-14,19-20H/t13-,14-/m0/s1 |
Clé InChI |
GMOAFUYDLNHTAZ-KBPBESRZSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)Cl)[C@@H]([C@H](C2=C(C=C(C=C2)Cl)Cl)O)O |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C(C(C2=C(C=C(C=C2)Cl)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12524963.png)

![Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B12524975.png)
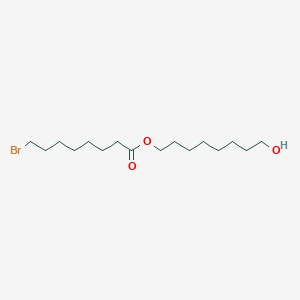
![2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline](/img/structure/B12524986.png)
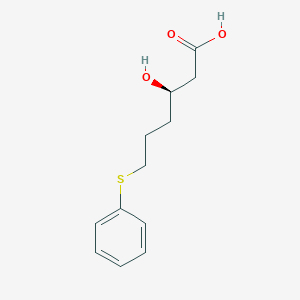
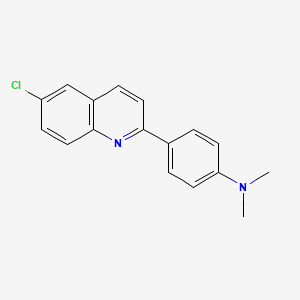
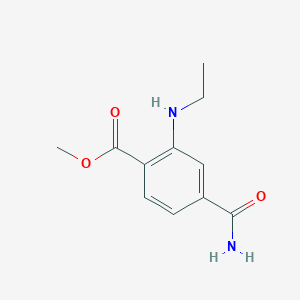

![3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B12525016.png)
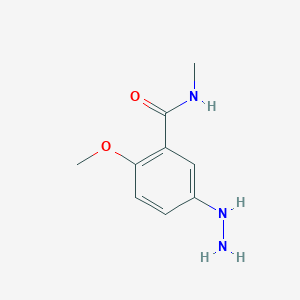
![2-Azabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12525029.png)
